Welcome to the BenchChem Online Store!
molecular formula C9H7NO2S B580580 7-Benzothiazoleacetic acid CAS No. 1239460-80-0

7-Benzothiazoleacetic acid

Cat. No. B580580
M. Wt: 193.22
InChI Key: BPJCNIZFWLVXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073891B2

Procedure details

The title compound (20 mg) was prepared from 7-bromobenzo[d]thiazole according to protocol P. LCMS (0.05% TFA): [M+1]+ 194.1. 1H-NMR (CDCl3, 400MHz): δ9.05 (s, 1H), 8.10(d, 1H, J=6.8Hz), 7.53 (m, 1H), 7.39 (d, 1H, J=6.8Hz), 3.96(s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[S:9][CH:8]=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:11]([OH:17])([C:13](F)(F)F)=[O:12]>>[S:9]1[C:10]2[C:2]([CH2:13][C:11]([OH:17])=[O:12])=[CH:3][CH:4]=[CH:5][C:6]=2[N:7]=[CH:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2N=CSC21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C(=CC=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.